Cas no 332099-38-4 (ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate)
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-4H-Thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester
- ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate
- ETHYL 2-CHLORO-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE
- OR2130
- AS-53558
- CS-0327778
- P16668
- 332099-38-4
- SCHEMBL1244756
- ADPKBRQZJGXOFG-UHFFFAOYSA-N
- DB-264919
- 2-Chloro4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester
- AKOS015936258
- ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
-
- MDL: MFCD09037970
- Inchi: 1S/C9H8ClNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3
- InChI Key: ADPKBRQZJGXOFG-UHFFFAOYSA-N
- SMILES: ClC1=CC2=C(C=C(C(=O)OCC)N2)S1
Computed Properties
- Exact Mass: 228.99600
- Monoisotopic Mass: 228.9964274g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 70.3Ų
Experimental Properties
- Density: 1.414
- Boiling Point: 333.3°C at 760 mmHg
- Flash Point: 155.4°C
- Refractive Index: 1.606
- PSA: 70.33000
- LogP: 3.05950
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109006032-5g |
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 97% | 5g |
$1688.40 | 2023-09-02 | |
| Alichem | A109006032-10g |
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 97% | 10g |
$2484.36 | 2023-09-02 | |
| Alichem | A109006032-25g |
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 97% | 25g |
$4459.52 | 2023-09-02 | |
| Chemenu | CM517420-1g |
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 97% | 1g |
$465 | 2022-06-11 | |
| abcr | AB511829-250 mg |
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 250MG |
€388.00 | 2023-04-18 | ||
| abcr | AB511829-1 g |
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 1g |
€890.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | Y1082452-250mg |
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 95% | 250mg |
$505 | 2022-11-02 | |
| eNovation Chemicals LLC | Y1082452-1g |
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 95% | 1g |
$1015 | 2022-11-02 | |
| eNovation Chemicals LLC | Y1082452-5g |
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 95% | 5g |
$2875 | 2022-11-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4689-100MG |
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate |
332099-38-4 | 95% | 100MG |
¥ 838.00 | 2023-04-13 |
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate Suppliers
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Professional Introduction to Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS No. 332099-38-4)
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS No. 332099-38-4) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of heterocyclic molecules, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate, particularly its fused thienopyrrole core, make it a valuable scaffold for the development of novel drugs targeting various diseases.
The molecular structure of Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate consists of a thiophene ring fused with a pyrrole ring, both of which are essential for its biological activity. The presence of a chloro substituent at the 2-position and a carboxylate ester group at the 5-position further enhances its pharmacological properties. These structural elements contribute to its ability to interact with biological targets, making it a promising candidate for drug discovery.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their remarkable pharmacological profiles. Studies have demonstrated that thienopyrrole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. Among these derivatives, Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate has shown particular promise in preclinical studies.
One of the most compelling aspects of Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its structural framework to develop novel molecules with enhanced binding affinity and improved pharmacokinetic properties. For instance, modifications to the chloro substituent and carboxylate ester group have led to compounds with improved solubility and bioavailability.
The synthesis of Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed hydrogenations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also underscore the expertise required in its preparation.
Recent advancements in computational chemistry have further accelerated the discovery and optimization of heterocyclic compounds like Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate. Molecular modeling techniques have been instrumental in predicting binding interactions between this compound and biological targets, providing insights into its mechanism of action. Such computational studies have guided experimental efforts and contributed to the rapid development of novel drug candidates.
The therapeutic potential of Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate has been explored in several preclinical models. Initial studies have indicated that it exhibits significant anti-proliferative effects against various cancer cell lines. The compound's ability to disrupt key signaling pathways involved in tumor growth has made it an attractive target for further investigation. Additionally, its anti-inflammatory properties have been observed in in vitro assays, suggesting potential applications in treating chronic inflammatory diseases.
As research continues to unfold, the applications of Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate are expected to expand beyond oncology and inflammation. Its unique structural features make it a versatile scaffold for designing molecules with targeted therapeutic effects. Collaborative efforts between academic researchers and pharmaceutical companies are likely to drive innovation in this area, leading to the development of next-generation drugs.
The industrial production of Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is also gaining traction as demand for high-quality intermediates grows. Manufacturers are investing in state-of-the-art facilities equipped with advanced purification technologies to ensure consistency and reliability. These efforts are crucial for supporting ongoing research and facilitating the transition from preclinical to clinical development.
In conclusion, Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS No. 332099-38-4) represents a significant advancement in medicinal chemistry. Its unique structural attributes and promising biological activities position it as a key player in the development of novel therapeutic agents. As research progresses and new methodologies emerge, this compound is poised to play an increasingly important role in addressing unmet medical needs.
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